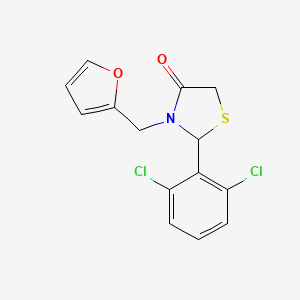

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-

描述

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dichlorophenyl and furanylmethyl groups in this compound may contribute to its unique chemical and biological characteristics.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

Starting Materials: 2,6-dichlorobenzaldehyde, 2-furanylmethylamine, and thioglycolic acid.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions.

Cyclization: The intermediate Schiff base formed from the condensation of 2,6-dichlorobenzaldehyde and 2-furanylmethylamine undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Antimicrobial Activity

4-Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi.

Case Study :

A study evaluated several thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- | 1 | Antibacterial |

| Ciprofloxacin | 2 | Standard antibiotic |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been documented. Thiazolidinones can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.

Case Study :

In vitro studies demonstrated that 4-Thiazolidinone derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects .

Antitumor Activity

Research into the antitumor effects of thiazolidinones indicates that they may interfere with cancer cell proliferation and induce apoptosis.

Case Study :

A recent investigation found that derivatives of thiazolidinones exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

作用机制

The mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to exert anti-inflammatory effects.

相似化合物的比较

Similar Compounds

4-Thiazolidinone, 2-phenyl-3-(2-furanylmethyl)-: Lacks the dichlorophenyl group, which may result in different biological activities.

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-methyl-: Lacks the furanylmethyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The presence of both the dichlorophenyl and furanylmethyl groups in 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- makes it unique compared to other thiazolidinone derivatives. These groups may enhance its biological activity and specificity for certain molecular targets.

生物活性

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its efficacy against various cancer cell lines and its potential as an antimicrobial agent.

Anticancer Properties

Recent studies indicate that derivatives of 4-thiazolidinones exhibit significant anticancer activity. For instance, compounds bearing the thiazolidinone scaffold have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms.

- Induction of Apoptosis : Many thiazolidinone derivatives, including those similar to 4-thiazolidinone, induce apoptosis in cancer cells. This is often evidenced by the activation of caspases and changes in cell cycle progression. For example, a study reported that certain thiazolidinone derivatives caused G1/S phase arrest and apoptosis in MCF-7 breast cancer cells .

- DNA Damage Response : Compounds have been shown to modulate the expression and activity of proteins involved in DNA damage response pathways, such as cyclins and cyclin-dependent kinases .

In Vitro Studies

A comparative analysis of various thiazolidinone derivatives revealed their IC50 values against different cancer cell lines. For instance:

- Compound A : IC50 = 0.31 µM on MCF-7 cells

- Compound B : IC50 = 0.30 µM on MCF-7 cells

- Compound C : IC50 = 1.9 µM on multiple cancer lines .

Antimicrobial Activity

The thiazolidinone scaffold has also been explored for its antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains.

Efficacy Against Bacteria

- Gram-positive and Gram-negative Bacteria : Compounds similar to 4-thiazolidinone have shown activity against strains such as Staphylococcus aureus and Escherichia coli. For example, a derivative exhibited MIC values lower than standard antibiotics like ciprofloxacin .

- Antifungal Activity : Certain thiazolidinones have demonstrated antifungal properties against pathogens like Candida albicans, with MIC values reported at 1 µg/mL .

Data Table: Biological Activity Overview

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled experiment, several thiazolidinone derivatives were tested for their cytotoxic effects on MCF-7 breast cancer cells. The study found that compounds induced significant apoptosis as indicated by annexin-V staining and caspase activation assays. The highest efficacy was observed with compounds featuring dichlorophenyl moieties.

Case Study 2: Antimicrobial Efficacy Against E. coli

A series of thiazolidinones were synthesized and evaluated for their antibacterial activity against E. coli. The results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting potential for development into new antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-4-thiazolidinone derivatives?

- Methodology : The synthesis typically involves cyclocondensation reactions. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF-acetic acid mixture yields 4-thiazolidinones . Schiff base intermediates (e.g., 2,6-dichloro-1-(N-substituted phenyl)-1,4-dihydropyridine-3,5-dicarbaldehyde) can also undergo cyclocondensation with thiolactic acid to form the target scaffold . Microwave-assisted synthesis in DMF with glacial acetic acid has been reported for analogous compounds, reducing reaction times .

Q. Which biological activities are most commonly associated with 4-thiazolidinone derivatives, including the 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl) substitution pattern?

- Key Activities : These derivatives exhibit broad-spectrum biological activities:

- Anticancer : Inhibition of leukemic cell proliferation via apoptosis induction .

- Antimicrobial : Activity against bacterial strains through disruption of cell wall synthesis .

- Anti-inflammatory : COX-1/2 inhibition via non-steroidal pharmacophore interactions .

Q. How are computational methods like molecular docking utilized in the design of 4-thiazolidinone derivatives?

- Approach : Docking studies (e.g., using GOLD software) predict binding modes to targets like Mycobacterial InhA or cancer-related enzymes. For instance, bulky aromatic substituents at position 5 of the thiazolidinone ring improve InhA inhibition (IC50 = 2.7–30 μM) . Virtual screening of pyrazoline- and isatin-based conjugates has identified compounds with nanomolar anticancer activity .

Advanced Research Questions

Q. How can researchers optimize the antitumor activity of 4-thiazolidinone derivatives through structural modifications?

- SAR Insights :

- Position 2 : Bulky aromatic groups (e.g., 2-methoxyphenyl) enhance antiproliferative effects by stabilizing hydrophobic interactions .

- Position 3 : Heterocyclic substituents (e.g., pyridine or piperazine) improve solubility and bioavailability .

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data among 4-thiazolidinone derivatives with dichlorophenyl and furanylmethyl substituents?

- Integrated Workflow :

In Silico Analysis : Compare docking poses and binding energies to identify conflicting substituent effects .

In Vitro Validation : Use isothermal titration calorimetry (ITC) to quantify target affinity discrepancies .

Structural Analysis : X-ray crystallography (e.g., CCDC data) resolves conformational ambiguities in active sites .

- Case Study : Substituents at N-3 (tryptophan vs. furanylmethyl) showed divergent InhA inhibition due to steric clashes, resolved via crystallography .

Q. How does X-ray crystallography contribute to understanding the structural basis of activity in 4-thiazolidinone derivatives?

- Key Contributions :

- Conformational Analysis : Single-crystal studies (e.g., 4-(1,3-thiazolidin-2-yl)phenol) reveal planar thiazolidinone rings and hydrogen-bonding networks critical for target engagement .

- Electron Density Maps : High-resolution structures (R factor = 0.037) identify pharmacophoric features like the dichlorophenyl group’s halogen bonding .

属性

IUPAC Name |

2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2S/c15-10-4-1-5-11(16)13(10)14-17(12(18)8-20-14)7-9-3-2-6-19-9/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGDIVQKAVGUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424318 | |

| Record name | 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870106-52-8 | |

| Record name | 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。